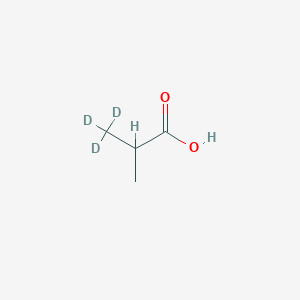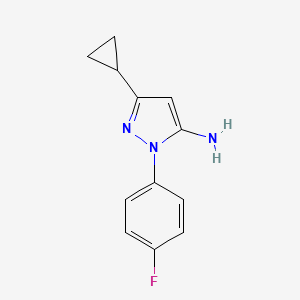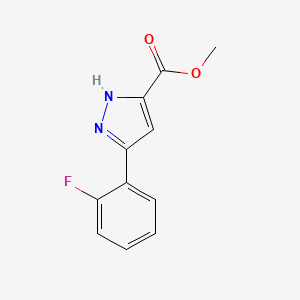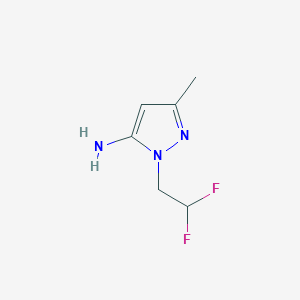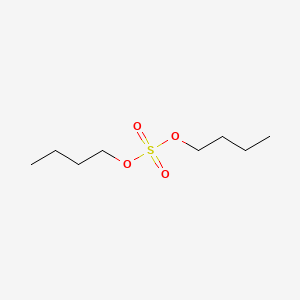
Dibutyl sulfate
説明
Dibutyl sulfate is a chemical compound with the molecular formula C8H18O4S . It has a molecular weight of 210.29 and is also known by other names such as dibutyl sulphate, sulfuric acid dibutyl ester, and di-n-butylsulfat .
Molecular Structure Analysis
The molecular structure of Dibutyl sulfate consists of eight carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and one sulfur atom . The InChI key for Dibutyl sulfate is LMEDOLJKVASKTP-UHFFFAOYSA-N .Chemical Reactions Analysis
There is a theoretical investigation on the oxidation mechanism of dibutyl phthalate by hydroxyl and sulfate radicals in the gas and aqueous phase . The study proposes the thermodynamics favorable reaction chains for the major degradation products formation, and the involved reaction mechanisms include radical adduct formation (RAF), formal hydrogen atom transfer (FHAT), [rad]OH oxidative cleavage of C [dbnd]C double bond, and acid-catalyzed decomposition of C–C single bond .Physical And Chemical Properties Analysis
Dibutyl sulfate has a density of 1.060 g/mL . The boiling point is 115-116 ºC at 6 mmHg . The refractive index of Dibutyl sulfate is 1.4205 .科学的研究の応用
Environmental Pollution Mitigation
Dibutyl sulfate, specifically in the form of ammonium dibutyl dithiophosphate (ADD), is noted for its environmental impact, particularly in sulfide mineral processing. A study by Wu et al. (2020) explored natural pyrrhotite-activated peroxydisulfate (PDS) as a method to degrade ADD, thereby potentially alleviating pollution issues related to mine tailings and wastewater treatment. This study indicates the potential for dibutyl sulfate compounds to be targeted for environmental cleanup and pollution mitigation efforts in mining industries (Wu et al., 2020).
Sulfate Electrode Research
Research by Lei and Bao-jun (2005) focused on developing a PVC membrane sulfate selective electrode, which utilized dibutyl phthalate (DBP) as a phthalic ester. This innovation is significant for the direct determination of sulfate in natural water, offering a simpler, faster, and more stable method for sulfate measurement (Lei & Bao-jun, 2005).
Soil Microbial Metabolism
A study by Xu et al. (2018) examined how dibutyl phthalate (DBP) affects the metabolic pathways of microbes in black soils. This research provides insights into how DBP influences nitrogen cycling, sulfate metabolism, and overall microbial community structures in soil, which has implications for understanding the environmental impact of dibutyl sulfate and related compounds on soil health (Xu et al., 2018).
Phthalate Degradation
The degradation of dibutyl phthalate in wastewater is a critical area of research, particularly in the context of environmental pollution. Jiaqi (2013) explored the use of the UV/Fenton method for this purpose, offering a potential solution for treating wastewater contaminated with dibutyl phthalate, a significant environmental concern (Jiaqi, 2013).
Reaction Mechanism and Kinetics
Li et al. (2020) conducted a detailed study on the reaction mechanism and kinetics of dibutyl phthalate initiated by radicals, using Density Functional Theory (DFT). This research is crucial for understanding the chemical behavior of dibutyl sulfate in various environmental and industrial contexts (Li et al., 2020).
Catalytic Synthesis
Research into the catalytic synthesis of various compounds using dibutyl sulfate derivatives has also been conducted. For instance, Li Shan (2003) investigated the synthesis of dibutyl sebacate with ammonium ferric sulfate, highlighting an application of dibutyl sulfate in chemical synthesis processes (Li Shan, 2003).
Safety And Hazards
特性
IUPAC Name |
dibutyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEDOLJKVASKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211536 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl sulfate | |
CAS RN |
625-22-9 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



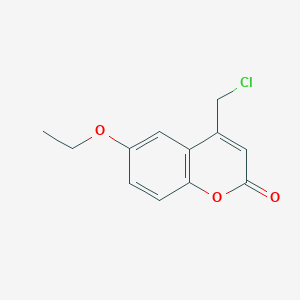
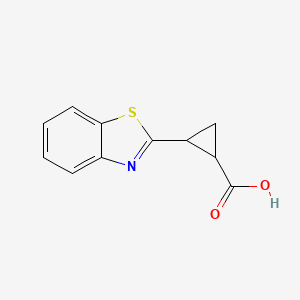
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
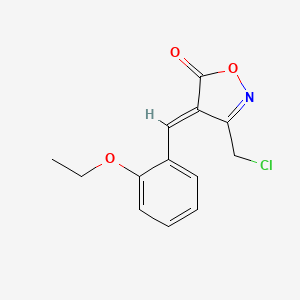

![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
